2-Hydroxyimino-3-pentanone

Coordination Chemistry Schiff Base Synthesis Ligand Design

Sourcing non-pharmacopeial impurities for ANDA submission often risks method specificity failures. This certified Molindone Impurity A (CAS 32818-79-4) eliminates that risk. - Supplied with full characterization data compliant with ICH regulatory guidelines for analytical method development & validation. - Enables 90-95% radiochemical yields within 10 min as a 99mTc complexation ligand precursor. - Achieves 78% yield in protic solvent Schiff-base condensation vs. 30% in aprotic media, reducing waste in coordination chemistry workflows.

Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
CAS No. 32818-79-4
Cat. No. B138477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxyimino-3-pentanone
CAS32818-79-4
Synonyms2-Oxime 2,3-Pentanedione;  2-Isonitroso-3-pentanone;  2-Oximinopentan-3-one; 
Molecular FormulaC5H9NO2
Molecular Weight115.13 g/mol
Structural Identifiers
SMILESCCC(=O)C(=NO)C
InChIInChI=1S/C5H9NO2/c1-3-5(7)4(2)6-8/h8H,3H2,1-2H3/b6-4-
InChIKeyZVJBPHMCBRHVEV-XQRVVYSFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxyimino-3-pentanone: Properties & Sourcing


2-Hydroxyimino-3-pentanone (CAS 32818-79-4; systematic name (2E)-2-hydroxyiminopentan-3-one; synonyms 2,3-pentanedione 2-oxime, 2-isonitroso-3-pentanone) is an alpha-oximino ketone with molecular formula C5H9NO2 and molecular weight 115.13 g/mol [1]. It appears as a light-yellow solid with a melting point range of 56-59°C, boiling point of 202.3°C at 760 mmHg, and density of 1.045 g/cm³ [2]. Its computed LogP (XLogP3-AA) is 0.9, with a topological polar surface area of 49.7 Ų, indicating moderate lipophilicity balanced with hydrogen-bonding capacity [1]. This compound is commercially available as an intermediate for indole derivative synthesis and as Molindone Impurity A for pharmaceutical analytical method development [3].

Certified Molindone Impurity A reference standard
Diimine-dioxime ligand building block
Indole derivative synthesis intermediate

2-Hydroxyimino-3-pentanone: Why Substitution Fails


Generic substitution of 2-hydroxyimino-3-pentanone with other alpha-oximino ketones is not scientifically valid due to structural features that dictate specific reactivity and application outcomes. The compound's C5 backbone with a 2-oxime (alpha to the carbonyl) configuration provides a distinct chelating geometry and steric profile compared to C4 analogs like 2,3-butanedione monoxime or aromatic derivatives such as 2-hydroxyimino-1-phenyl-1-propanone [1]. This structural specificity translates into quantifiable differences in synthetic yields during Schiff base condensation with diamines [1], radiopharmaceutical complexation efficiency with 99mTc [2], and regulatory qualification as a defined pharmaceutical impurity standard [3]. The following quantitative evidence demonstrates that procurement decisions must be compound-specific rather than class-generic.

! C5 backbone and 2-oxime geometry may alter chelation and ligand architecture compared to C4 or aromatic analogs
! Solvent-dependent yield behavior may not transfer from this C5 oxime to shorter-chain or aromatic oxime analogs
! Only certified Molindone Impurity A provides regulatory traceability for ANDA validation; other oximes lack this designation

2-Hydroxyimino-3-pentanone: Evidence vs. Analogs


Diimine-Dioxime Ligand Synthesis: Solvent Effect

In the synthesis of the diimine-dioxime ligand LH2 (3,3'-(1,4-butanediyl-dinitrilo)bis-2-pentanone, 2,2'-dioxime) via Schiff base condensation of 2-hydroxyimino-3-pentanone with 1,4-diaminobutane, a protic solvent (C2H5OH) yields 78% product, whereas an aprotic solvent (benzene) yields only 30% [1]. This 48-percentage-point difference highlights the critical role of solvent selection when using this specific C5 alpha-oximino ketone as a building block.

Ligand synthesis yield
Head-to-head
78% (protic C2H5OH) vs 30% (aprotic benzene)
Supports solvent optimization for ligand assembly
Reported Schiff base condensation with 1,4-diaminobutane
Coordination Chemistry Schiff Base Synthesis Ligand Design

99mTc-Dioxime Complex Radiochemical Yield

Two diamine dioxime ligands synthesized from 2-hydroxyimino-3-pentanone (ligands 3 and 5, differing in diamine chain length) form 99mTc-complexes at room temperature within 10 minutes at pH 9.0, achieving radiochemical yields of 90% and 95% respectively [1]. The 99mTc-3 complex exhibited brain uptake of 2.1% injected dose at 2 minutes post-injection, while 99mTc-5 showed 1.8% injected dose brain uptake [1]. The 99mTc-3 complex remains stable for approximately 1 hour, whereas 99mTc-5 maintains stability for several hours [1].

99mTc complexation & brain uptake
Reported
Yield: 90% (Ligand 3), 95% (Ligand 5); Brain uptake: 2.1%, 1.8% ID
Chain length modulates radiochemical yield and brain uptake
Radiolabeling at pH 9, 10 min; rat biodistribution 2 min p.i.
Radiopharmaceutical Chemistry Brain Imaging Technetium Complexation

Physicochemical Differentiation from Analogs

2-Hydroxyimino-3-pentanone (C5 backbone, 2-oxime) exhibits a melting point of 56-59°C, XLogP3-AA of 0.9, and topological polar surface area (TPSA) of 49.7 Ų [1][2]. In contrast, 2-hydroxyimino-3-butanone (diacetyl monoxime, C4 backbone) is a liquid at room temperature with lower molecular weight (101.1 g/mol) and different solubility profile [3]. 2-Hydroxyimino-1-phenyl-1-propanone (aromatic alpha-oximino ketone, CAS 119-51-7) has molecular weight 163.2 g/mol, significantly higher LogP due to the phenyl ring, and distinct solid-state properties [4]. These physicochemical differences directly impact chromatographic retention, solvent selection for formulation, and storage conditions.

Physicochemical profile vs analogs
Class-level
M.P. 56–59 °C; LogP 0.9; TPSA 49.7 Ų; solid-state vs liquid C4 analog
Solid-state and moderate polarity distinguish from shorter-chain and aromatic oximes
PubChem computed data; experimental verification recommended
Physicochemical Characterization Solubility Profiling Chromatographic Method Development

Molindone Impurity A Reference Standard

2-Hydroxyimino-3-pentanone is designated as Molindone Impurity A (CAS 32818-79-4) and is supplied with detailed characterization data compliant with regulatory guidelines for analytical method development, method validation (AMV), and Quality Controlled (QC) applications for Abbreviated New Drug Applications (ANDA) [1]. The compound is available as a reference standard with traceability to pharmacopeial standards (USP or EP) [1]. This regulatory-defined role as a specific impurity standard distinguishes it from other alpha-oximino ketones that lack this formal designation.

Certified impurity reference
Specification review
Molindone Impurity A; pharmacopeial traceability (USP/EP)
Designated standard for ANDA method validation; no analog substitute
Per SynZeal product specifications
Pharmaceutical Quality Control Reference Standards Impurity Profiling

2-Hydroxyimino-3-pentanone: Key Application Scenarios


Diimine-Dioxime Ligand Synthesis

When synthesizing N4-donor diimine-dioxime ligands for Cu(II) or other transition metal complexes, 2-hydroxyimino-3-pentanone is the preferred alpha-oximino ketone building block due to its demonstrated 78% yield in protic solvent (C2H5OH) Schiff base condensation with 1,4-diaminobutane, compared to only 30% yield in aprotic benzene [1]. This 2.6-fold yield advantage in the optimized solvent system directly reduces material waste and improves process economics for coordination chemistry research and catalyst development.

99mTc Brain Perfusion Imaging Agent Development

Researchers developing novel 99mTc-based brain imaging radiopharmaceuticals should select 2-hydroxyimino-3-pentanone as the precursor for diamine dioxime ligands. The compound enables the modular synthesis of tetradentate ligands that achieve 90-95% radiochemical yields within 10 minutes at room temperature and produce 99mTc-complexes with brain uptake of 1.8-2.1% injected dose at 2 minutes post-injection [2]. These quantifiable performance metrics support preclinical evaluation and optimization of new brain perfusion agents.

Molindone Impurity Reference for ANDA Validation

Quality control laboratories performing analytical method development and validation for Molindone-related ANDA submissions must procure 2-hydroxyimino-3-pentanone (Molindone Impurity A) as a certified reference standard with pharmacopeial traceability (USP/EP) [3]. No other alpha-oximino ketone can substitute for this regulatory-defined impurity, as method specificity and accuracy validation require the exact compound with documented characterization data.

Indole Derivative Synthesis Intermediate

In medicinal chemistry programs targeting indole-based scaffolds, 2-hydroxyimino-3-pentanone serves as a documented intermediate . Its C5 backbone and 2-oxime functionality provide distinct reactivity in cyclization and condensation reactions compared to C4 or aromatic alpha-oximino ketones. Procurement of the authenticated compound (CAS 32818-79-4) ensures reproducibility of literature-reported synthetic protocols.

Application
Selection Property
Validation Focus
Diimine-dioxime ligand synthesis
Solvent-dependent yield profile
Reported yield in protic vs aprotic conditions
99mTc brain imaging agent development
Dioxime ligand modularity
Radiochemical yield and brain uptake profile
Molindone ANDA impurity validation
Certified impurity reference standard
Pharmacopeial traceability and method specificity
Indole derivative synthesis
C5 backbone and 2-oxime reactivity
Reproducibility of literature-reported protocols

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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